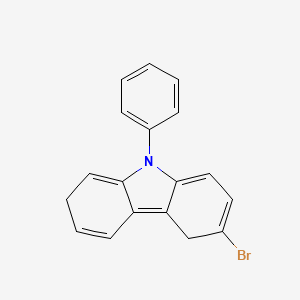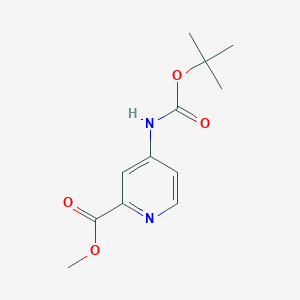
3-(2-Methyl-5-nitropyridin-4-yl)-2-oxopropionic acid ethyl ester
Descripción general
Descripción
3-(2-Methyl-5-nitropyridin-4-yl)-2-oxopropionic acid ethyl ester is a chemical compound that belongs to the class of nitropyridines. Nitropyridines are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science. This compound, in particular, has garnered attention due to its potential utility in various scientific and industrial fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methyl-5-nitropyridin-4-yl)-2-oxopropionic acid ethyl ester typically involves the nitration of pyridine derivatives followed by subsequent chemical transformations. One common approach is to start with 2-methyl-5-nitropyridine-4-carboxylic acid and convert it to its ethyl ester derivative through esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactions, purification steps, and esterification processes under controlled conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.
Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of amines or hydroxyl derivatives.
Substitution: Generation of various substituted pyridines or esters.
Aplicaciones Científicas De Investigación
Chemistry: In organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. It can be used in the construction of heterocyclic compounds, which are essential in drug discovery and material science.
Biology: The biological applications of this compound include its use as a probe in biochemical assays and as a building block for bioactive molecules. Its nitro group can be reduced to an amine, which is often a key functional group in biologically active compounds.
Medicine: In medicinal chemistry, derivatives of this compound have been explored for their potential therapeutic properties. They may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making them candidates for drug development.
Industry: In the materials industry, this compound can be used in the synthesis of advanced polymers and coatings. Its reactivity and stability make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism by which 3-(2-Methyl-5-nitropyridin-4-yl)-2-oxopropionic acid ethyl ester exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The nitro group can undergo reduction to form an amine, which can then interact with molecular targets to modulate biological pathways.
Comparación Con Compuestos Similares
2-Methyl-5-nitropyridine-4-carboxylic acid
3-Nitropyridine
4-Methyl-3-nitropyridine
Uniqueness: 3-(2-Methyl-5-nitropyridin-4-yl)-2-oxopropionic acid ethyl ester is unique due to its specific structural features, such as the presence of both the nitro group and the ester functional group
Propiedades
IUPAC Name |
ethyl 3-(2-methyl-5-nitropyridin-4-yl)-2-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c1-3-18-11(15)10(14)5-8-4-7(2)12-6-9(8)13(16)17/h4,6H,3,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQFHVMIFMXXDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC1=C(C=NC(=C1)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301234928 | |
| Record name | Ethyl 2-methyl-5-nitro-α-oxo-4-pyridinepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301234928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
800401-89-2 | |
| Record name | Ethyl 2-methyl-5-nitro-α-oxo-4-pyridinepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=800401-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-methyl-5-nitro-α-oxo-4-pyridinepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301234928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1R,4S)-2-azoniabicyclo[2.2.1]heptan-2-yl]acetate](/img/structure/B8221036.png)
![(7Z)-7-ethylidene-1',6'-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B8221039.png)



![1-[(2R,3S,4S)-3,4,5-triacetyl-3,4,5-trihydroxy-2-(hydroxymethyl)oxolan-2-yl]ethanone](/img/structure/B8221054.png)








